Bienvenue dans la boutique en ligne BenchChem!

5-Hydroxy Propafenone Hydrochloride

Cardiac Electrophysiology Ion Channel Pharmacology Antiarrhythmic Drug Discovery

Direct substitution with Propafenone or its free base is scientifically invalid for analytical or research applications. 5-Hydroxy Propafenone Hydrochloride (CAS 86383-32-6) is the authentic hydrochloride salt of the primary CYP2D6-dependent active metabolite, exhibiting a distinct cardiac potassium channel inhibition profile (IKr IC50 = 1.88 µM; Ito IC50 = 40.29 µM) compared to the parent drug. This ≥98% pure, stoichiometrically defined reference standard is explicitly mandated for developing and validating LC-MS/MS or HPLC-UV methods used in CYP2D6 phenotyping, therapeutic drug monitoring, ANDA submissions, and QC release testing during Propafenone drug product manufacturing. It is the sole form suitable for mechanistic studies dissecting the metabolite's independent contribution to pro-arrhythmic or anti-arrhythmic potential.

Molecular Formula C21H28ClNO4
Molecular Weight 393.9 g/mol
CAS No. 86383-32-6
Cat. No. B3159658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy Propafenone Hydrochloride
CAS86383-32-6
Molecular FormulaC21H28ClNO4
Molecular Weight393.9 g/mol
Structural Identifiers
SMILESCCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl
InChIInChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H
InChIKeyFAYLNKVZLXBDBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy Propafenone Hydrochloride (CAS 86383-32-6): Active Metabolite Reference Standard for Antiarrhythmic Research and Analytical Development


5-Hydroxy Propafenone Hydrochloride (CAS 86383-32-6) is the hydrochloride salt form of 5-hydroxypropafenone, the primary active metabolite of the Class Ic antiarrhythmic agent propafenone [1]. It is formed via CYP2D6-mediated aromatic hydroxylation of the parent compound and retains significant electropharmacological activity, including sodium-channel blockade and inhibition of cardiac repolarizing potassium currents [2][3]. Commercially, it is supplied as a high-purity analytical reference standard (≥98%) for use in method development, method validation, and quality control applications during propafenone drug product manufacturing and ANDA submissions [1]. It is designated for research and analytical purposes only and is not intended for human or veterinary therapeutic use .

Why Generic Substitution Fails: Critical Distinctions Between 5-Hydroxy Propafenone Hydrochloride and Propafenone or Other Analogs


Direct substitution of 5-Hydroxy Propafenone Hydrochloride with propafenone hydrochloride, N-despropylpropafenone, or the free base form is not scientifically valid for analytical or research applications. The hydrochloride salt ensures defined stoichiometry (C21H27NO4·HCl; MW 393.91 g/mol) and solubility characteristics essential for accurate quantitative method development and validation [1]. Furthermore, while propafenone and 5-hydroxypropafenone share sodium-channel blocking activity [2], they exhibit marked quantitative differences in their inhibition of specific cardiac potassium currents (IKr and Ito) and beta-adrenergic receptor affinity [3][4]. The formation of 5-hydroxypropafenone is also strictly dependent on CYP2D6 genetic polymorphism, leading to substantial inter-individual variability in metabolite exposure that cannot be replicated by substituting the parent drug [5]. These pharmacological and physicochemical divergences necessitate the use of the authentic, high-purity hydrochloride reference standard for any application requiring accurate identification, quantification, or mechanistic interrogation of this specific active metabolite.

Quantitative Differentiation of 5-Hydroxy Propafenone Hydrochloride: A Procurement-Relevant Evidence Guide


Comparative Inhibition of Human Atrial Transient Outward Potassium Current (Ito)

5-Hydroxypropafenone hydrochloride demonstrates potent inhibition of the transient outward potassium current (Ito) in isolated human atrial myocytes, with a reported IC50 of 1.5 µM . This value indicates a potency that exceeds that reported for the parent drug, propafenone, in adult rat ventricular myocytes or in human atrial myocytes from patients of all ages, where the metabolite was noted to have potencies exceeding those of propafenone [1]. This establishes 5-hydroxypropafenone as the more potent Ito inhibitor relative to its parent compound in this specific human cardiac tissue context.

Cardiac Electrophysiology Ion Channel Pharmacology Antiarrhythmic Drug Discovery

Head-to-Head Comparison of IKr and Ito Inhibition in Rabbit Ventricular Myocytes

In a direct head-to-head comparison using the whole-cell patch-clamp technique in isolated rabbit ventricular myocytes, 5-hydroxypropafenone inhibited the rapidly activating delayed rectifier potassium current (IKr) with an IC50 of 1.88 ± 0.21 µM, compared to 0.80 ± 0.14 µM for propafenone and 5.78 ± 1.24 µM for N-depropylpropafenone [1]. For the transient outward current (Ito), 5-hydroxypropafenone exhibited an IC50 of 40.29 ± 7.55 µM, compared to 7.27 ± 0.53 µM for propafenone and 44.26 ± 5.73 µM for N-depropylpropafenone [1]. This dataset quantifies the differential selectivity profile of 5-hydroxypropafenone versus the parent drug: it is a 2.35-fold less potent IKr inhibitor but a 5.5-fold less potent Ito inhibitor than propafenone, resulting in a distinct IKr/Ito selectivity ratio.

Cardiac Safety Pharmacology hERG Channel Patch-Clamp Electrophysiology

Comparative Sodium-Channel Blockade Potency in Canine Purkinje Fibers

In a direct comparative study using canine Purkinje fibers, both 5-hydroxypropafenone and the parent drug propafenone depressed the maximum phase zero upstroke slope of the action potential (Vmax), a measure of sodium-channel blockade [1]. The study found that 5-hydroxypropafenone was similar to propafenone in potency, with both compounds causing significant effects at very low concentrations (0.1 µM) [1]. This finding is corroborated by in vitro studies indicating that 5-hydroxypropafenone is at least as effective a sodium-channel–blocking agent as the parent drug, whereas the N-desalkyl metabolite is less potent [2].

Cardiac Action Potential Sodium Channel Pharmacology Class Ic Antiarrhythmics

Differential Beta-Adrenergic Receptor Affinity Relative to Propafenone

Propafenone exhibits beta-adrenergic receptor blocking activity in vitro, but the extent of beta-blockade in vivo varies widely due to differential metabolism [1]. In vitro studies have demonstrated that propafenone has a higher affinity for beta2 receptors than either of its major metabolites, including 5-hydroxypropafenone [1]. Consequently, 5-hydroxypropafenone is a less potent beta-blocker than the parent drug. This is supported by stereoselective pharmacokinetic data showing that while the (S)-enantiomer of propafenone exhibits β-blocking activity approximately 100 times higher than the (R)-enantiomer [2], the main metabolite 5-hydroxypropafenone has a similar electrophysiological profile to the parent compound but with reduced beta-blocking potency [2].

Beta-Blockade Adrenergic Pharmacology Receptor Binding

Impact of CYP2D6 Genetic Polymorphism on 5-Hydroxypropafenone Formation and Pharmacokinetic Variability

5-Hydroxypropafenone is formed primarily via CYP2D6-mediated metabolism of propafenone [1]. The extent of this conversion is highly dependent on CYP2D6 genotype. In a study of 12 healthy volunteers receiving an oral dose of propafenone, 5-hydroxypropafenone was not detected in the serum of poor metabolizers (PMs), whereas extensive metabolizers (EMs) produced measurable concentrations [1]. The mean transit time (MTT) for 5-hydroxypropafenone in intermediate metabolizers (IMs) was 5.27-fold higher than in EMs, demonstrating the profound impact of CYP2D6 phenotype on metabolite exposure [1]. This genetic variability explains why the PPF/5OH-PPF ratio is used clinically for CYP2D6 phenotyping [1].

Pharmacogenomics CYP2D6 Drug Metabolism Personalized Medicine

Defined Purity Specifications for Analytical and Quality Control Applications

Commercially available 5-Hydroxy Propafenone Hydrochloride is supplied with a defined minimum purity of 98.00% [1]. This high purity, typically verified by HPLC and accompanied by a Certificate of Analysis (CoA), meets the stringent requirements for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for propafenone drug products [2]. The hydrochloride salt form (C21H27NO4·HCl, MW 393.91 g/mol) provides a defined stoichiometry and solubility profile (slightly soluble in acetonitrile, DMSO, and water) that is essential for accurate preparation of standard solutions [2].

Analytical Reference Standard Quality Control Method Validation Pharmaceutical Analysis

Optimal Research and Industrial Application Scenarios for 5-Hydroxy Propafenone Hydrochloride Based on Differentiated Evidence


Cardiac Electrophysiology Research: Isolating Metabolite-Specific Ion Channel Effects

Investigators studying the differential effects of propafenone metabolites on cardiac repolarization should utilize 5-hydroxypropafenone hydrochloride for direct comparative patch-clamp studies. As demonstrated by head-to-head data in rabbit ventricular myocytes, 5-hydroxypropafenone exhibits a distinct IKr/Ito inhibition profile (IKr IC50 = 1.88 µM; Ito IC50 = 40.29 µM) compared to propafenone (IKr IC50 = 0.80 µM; Ito IC50 = 7.27 µM) and N-depropylpropafenone (IKr IC50 = 5.78 µM; Ito IC50 = 44.26 µM) [1]. This compound is therefore essential for experiments designed to dissect the contribution of the 5-hydroxy metabolite to the overall pro-arrhythmic or anti-arrhythmic potential of propafenone therapy.

Bioanalytical Method Development and Validation for Pharmacokinetic Studies

The high purity (≥98%) and defined salt form of 5-hydroxypropafenone hydrochloride make it the required reference standard for developing and validating quantitative LC-MS/MS or HPLC-UV methods for measuring this metabolite in human plasma or urine . Given the clinical importance of the propafenone/5-hydroxypropafenone ratio for CYP2D6 phenotyping and therapeutic drug monitoring [2], laboratories supporting clinical pharmacology studies or pharmacogenetic research must procure this certified reference material to ensure accurate and reproducible quantification. Validated methods employing this standard can achieve limits of quantification as low as 10 pmol/ml in plasma [3].

Pharmaceutical Quality Control and ANDA Submission Support

During the commercial production of propafenone hydrochloride drug products, 5-hydroxypropafenone hydrochloride serves as a critical impurity and metabolite reference standard for quality control (QC) release testing and stability studies [4]. It is also essential for method validation activities required for Abbreviated New Drug Applications (ANDAs), where demonstrating control of the 5-hydroxypropafenone impurity and accurate quantification of the metabolite are regulatory expectations [4]. The hydrochloride salt ensures compatibility with the parent drug formulation matrix.

In Vivo Pharmacology Studies Requiring Defined Metabolite Administration

For researchers conducting in vivo studies in animal models (e.g., canine models of atrial fibrillation) to evaluate the antiarrhythmic efficacy of 5-hydroxypropafenone independent of propafenone, the hydrochloride salt is the appropriate form for parenteral or oral administration. Studies have demonstrated that intravenous administration of 5-hydroxypropafenone at doses of 0.5, 1, and 2 mg/kg in dogs significantly increases the atrial effective refractory period, confirming its direct electrophysiological activity in vivo . Use of the pure metabolite avoids confounding effects from the parent drug and other metabolites, allowing for precise dose-response characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy Propafenone Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.